![molecular formula C13H10ClF3N2O2 B2512116 6-氯-2-[3-(三氟甲基)苯基]四氢-1H-吡咯并[1,2-c]咪唑-1,3(2H)-二酮 CAS No. 318959-11-4](/img/structure/B2512116.png)
6-氯-2-[3-(三氟甲基)苯基]四氢-1H-吡咯并[1,2-c]咪唑-1,3(2H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-2-[3-(trifluoromethyl)phenyl]tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a useful research compound. Its molecular formula is C13H10ClF3N2O2 and its molecular weight is 318.68. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-2-[3-(trifluoromethyl)phenyl]tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-2-[3-(trifluoromethyl)phenyl]tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “6-chloro-2-[3-(trifluoromethyl)phenyl]tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione”:
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to cell death. Research has indicated its effectiveness against a variety of bacterial strains, making it a promising candidate for developing new antibiotics .
Antiviral Applications
The compound’s unique chemical structure enables it to inhibit viral replication. Studies have demonstrated its ability to interfere with the viral life cycle, particularly in RNA viruses. This makes it a valuable compound in the search for new antiviral drugs, especially for emerging viral infections .
Anti-inflammatory Agents
Due to its ability to modulate inflammatory pathways, this compound is being explored for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are key players in chronic inflammatory diseases. This application is particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease .
Cancer Therapeutics
The compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells. Its mechanism involves the disruption of mitochondrial function and the activation of caspases, which are crucial for programmed cell death. This makes it a potential candidate for developing new cancer therapies .
Neuroprotective Agents
Research has indicated that this compound may have neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common features of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. This application is being actively explored in preclinical studies .
Antioxidant Properties
The compound exhibits significant antioxidant activity, which can neutralize free radicals and reduce oxidative stress. This property is beneficial in preventing cellular damage and aging, and it is being studied for its potential in skincare and anti-aging products .
Enzyme Inhibition
This compound has been found to inhibit certain enzymes that are involved in disease processes. For example, it can inhibit proteases that play a role in cancer metastasis and inflammation. This makes it a valuable tool in the development of enzyme inhibitors for therapeutic use .
Bioimaging Applications
Due to its fluorescent properties, this compound is being investigated for use in bioimaging. It can be used to label and visualize biological molecules and structures in cells and tissues, aiding in the study of cellular processes and disease mechanisms .
Each of these applications highlights the versatility and potential of “6-chloro-2-[3-(trifluoromethyl)phenyl]tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione” in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!
Pyrrolopyrazine derivatives: synthetic approaches and biological activities Synthesis and therapeutic potential of imidazole containing compounds Crystal structure and mechanistic investigation of the compound Chemical properties and applications
作用机制
Target of Action
Compounds with a similar structure, such as imidazole derivatives, have been reported to show various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific target would depend on the exact biological activity that “6-chloro-2-[3-(trifluoromethyl)phenyl]tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione” exhibits.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of a trifluoromethyl group might influence the compound’s lipophilicity, which could affect its absorption and distribution .
属性
IUPAC Name |
6-chloro-2-[3-(trifluoromethyl)phenyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2O2/c14-8-5-10-11(20)19(12(21)18(10)6-8)9-3-1-2-7(4-9)13(15,16)17/h1-4,8,10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCZUFDGCLUNRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

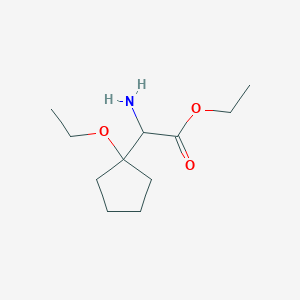
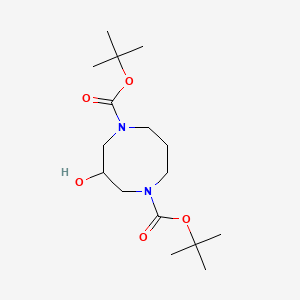
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2512039.png)
![N-(2-bromophenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetamide](/img/no-structure.png)
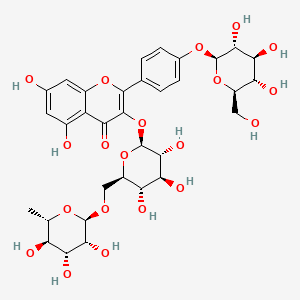
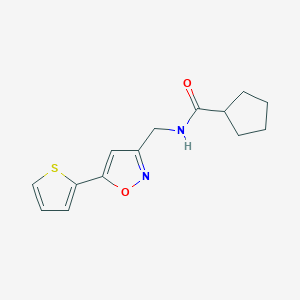

![4-[(3-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2512047.png)
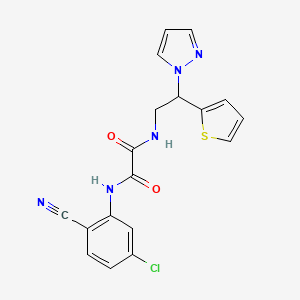
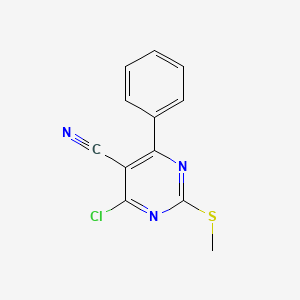
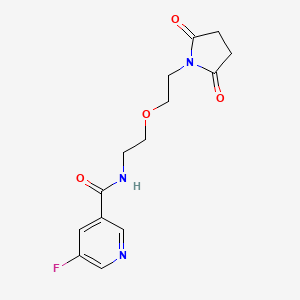
![5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride](/img/structure/B2512052.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)cyclohexanecarboxamide](/img/structure/B2512054.png)